molecular formula C12H11FO2 B7894857 4-Fluoro-3-methylphenyl-(3-furyl)methanol

4-Fluoro-3-methylphenyl-(3-furyl)methanol

Cat. No.: B7894857
M. Wt: 206.21 g/mol
InChI Key: IUKZZDVGQRAGRK-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylphenyl-(3-furyl)methanol is a fluorinated aromatic compound characterized by a phenyl ring substituted with a fluorine atom and a methyl group, as well as a furan ring attached to a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including:

  • Friedel-Crafts Acylation: This involves the reaction of 4-fluoro-3-methylphenol with furan in the presence of an acid catalyst, such as aluminum chloride (AlCl3).

  • Grignard Reaction: The Grignard reagent derived from 4-fluoro-3-methylphenyl magnesium bromide can be reacted with furan carbonyl compounds to form the target molecule.

Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring high yield and purity. The choice of solvent, temperature, and reaction time are critical parameters that are fine-tuned to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-3-methylphenyl-(3-furyl)methanol can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.

  • Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Typical reagents include halogens (e.g., Br2) and strong bases (e.g., NaOH).

Major Products Formed:

  • Oxidation: 4-Fluoro-3-methylbenzoic acid or 4-Fluoro-3-methylphenone.

  • Reduction: 4-Fluoro-3-methylphenylmethanol or 4-Fluoro-3-methylphenylamine.

  • Substitution: 4-Fluoro-3-methylbromobenzene or 4-Fluoro-3-methylphenol.

Scientific Research Applications

4-Fluoro-3-methylphenyl-(3-furyl)methanol has diverse applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

  • Biology: The compound can be used in the study of enzyme inhibition and receptor binding assays.

  • Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-Fluoro-3-methylphenyl-(3-furyl)methanol exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

  • 3-Fluoro-4-methylphenyl-(3-furyl)methanol: Similar structure but with different positions of the fluorine and methyl groups.

  • 2-Fluoro-3-methylphenyl-(3-furyl)methanol: Another positional isomer with distinct chemical properties.

Uniqueness: 4-Fluoro-3-methylphenyl-(3-furyl)methanol is unique due to its specific substitution pattern, which influences its reactivity and biological activity. The presence of the fluorine atom enhances its stability and electronic properties, making it a valuable compound in various applications.

Properties

IUPAC Name

(4-fluoro-3-methylphenyl)-(furan-3-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FO2/c1-8-6-9(2-3-11(8)13)12(14)10-4-5-15-7-10/h2-7,12,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUKZZDVGQRAGRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=COC=C2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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